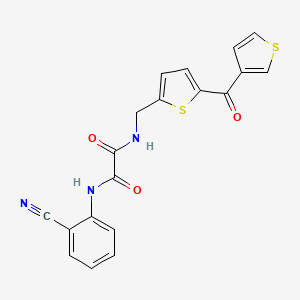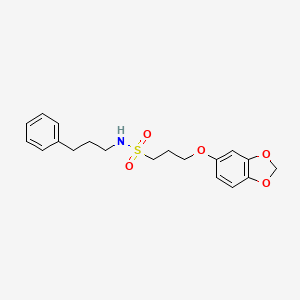
1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline core structure, which is further substituted with a 4-fluorophenyl group, a 1,2,4-oxadiazole ring, and a 4-methylbenzyl group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Vorbereitungsmethoden
The synthesis of 1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from commercially available starting materials. The synthetic route can be summarized as follows:
-
Formation of the 1,2,4-oxadiazole ring: : The 1,2,4-oxadiazole ring is synthesized by the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
-
Attachment of the 4-fluorophenyl group: : The 4-fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile, such as an amine or a thiol, under basic conditions.
-
Formation of the quinazoline core: : The quinazoline core is constructed by the condensation of an anthranilic acid derivative with a suitable aldehyde or ketone, followed by cyclization under acidic or basic conditions.
-
Introduction of the 4-methylbenzyl group: : The 4-methylbenzyl group is introduced through a Friedel-Crafts alkylation reaction, where the quinazoline core reacts with a 4-methylbenzyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
-
Final assembly: : The final step involves the coupling of the 1,2,4-oxadiazole ring with the quinazoline core, typically through a nucleophilic substitution reaction, to yield the target compound.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield, purity, and scalability.
Analyse Chemischer Reaktionen
1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols or amines.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
-
Coupling reactions: : The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications, including:
-
Medicinal Chemistry: : The compound is of interest as a potential therapeutic agent due to its unique structural features. It may exhibit biological activities such as anticancer, antimicrobial, or anti-inflammatory properties, making it a candidate for drug development.
-
Materials Science: : The compound’s unique structure may impart interesting physical and chemical properties, making it useful in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
-
Chemical Biology: : The compound can be used as a molecular probe to study biological processes and interactions, particularly those involving its target pathways and molecular mechanisms.
-
Industrial Applications: : The compound may find applications in various industrial processes, such as catalysis or as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione depends on its specific biological activity. Generally, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate signaling pathways, gene expression, or metabolic processes, leading to the observed biological effects. The exact molecular targets and pathways involved would require further experimental validation and characterization.
Vergleich Mit ähnlichen Verbindungen
1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
-
Quinazoline derivatives: : Compounds like gefitinib and erlotinib, which are used as anticancer agents, share the quinazoline core structure but differ in their substituents and biological activities.
-
1,2,4-Oxadiazole derivatives: : Compounds like raltegravir, an antiretroviral drug, contain the 1,2,4-oxadiazole ring but have different substituents and therapeutic applications.
-
Fluorophenyl derivatives: : Compounds like fluoxetine, an antidepressant, contain the fluorophenyl group but differ in their overall structure and pharmacological effects.
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological and chemical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
1207032-07-2 |
|---|---|
Molekularformel |
C25H19FN4O3 |
Molekulargewicht |
442.45 |
IUPAC-Name |
1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19FN4O3/c1-16-6-8-17(9-7-16)14-30-24(31)20-4-2-3-5-21(20)29(25(30)32)15-22-27-23(28-33-22)18-10-12-19(26)13-11-18/h2-13H,14-15H2,1H3 |
InChI-Schlüssel |
WYUFHDYFGFVVDN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 6-chloro-4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B2808143.png)
![3,4,9-trimethyl-7-(2-methylprop-2-enyl)-1-benzyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/structure/B2808145.png)





![5-isopropyl-7-(4-(2-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2808156.png)

![1-[(4-bromobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2808159.png)

![1-(2-methoxyethyl)-3-methyl-3-[4-(methylsulfanyl)butan-2-yl]urea](/img/structure/B2808163.png)
